molecular formula C22H19NO5 B088214 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid CAS No. 1217662-55-9

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid

Cat. No. B088214
M. Wt: 377.4 g/mol
InChI Key: WNBKREXSNCMGTJ-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of furan-containing compounds like the one often involves strategies to incorporate the furan ring efficiently into the desired framework. Methods include the rhodium-catalyzed carbonylative addition of arylboronic acids to propargylic alcohols, followed by cyclization to form the furan ring, a process that has been improved by optimizing reaction conditions (Dheur, Sauthier, Castanet, & Mortreux, 2010). Additionally, the synthesis of related furan derivatives from 2-alkynyl 2-diazo-3-oxobutanoates using rhodium(II) acetate has been reported, highlighting the versatility of rhodium-catalyzed reactions in forming furan rings (Padwa & Straub, 2003).

Molecular Structure Analysis

The molecular structure of compounds containing furan rings and fluorenylmethoxycarbonyl groups is characterized by the arrangement of these functional groups in relation to each other, which significantly influences their reactivity and physical properties. X-ray crystallography and spectroscopic methods, alongside quantum chemical calculations, have been utilized to characterize similar compounds, revealing insights into their conformation and intermolecular interactions (Venkatesan, Rajakannan, Venkataramanan, Ilangovan, Sundius, & Thamotharan, 2016).

Chemical Reactions and Properties

Chemical reactions involving furan-containing compounds can vary widely, with reactivity often centered around the furan ring. For instance, the Rhodium-catalyzed carbonylation of acetylenes under water-gas shift reaction conditions to selectively synthesize furan derivatives highlights the reactivity of the furan moiety and its utility in organic synthesis (Joh, Doyama, Onitsuka, Shiohara, & Takahashi, 1991).

Scientific Research Applications

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid is a chemical compound with potential implications in various fields of scientific research. While direct studies on this specific compound may be limited, insights can be drawn from research on related furan derivatives and their applications across different scientific disciplines.

Furan Derivatives in Biomass Conversion and Polymers

Furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, play a crucial role in the conversion of plant biomass into valuable chemicals. These chemicals serve as alternatives to non-renewable hydrocarbon sources, highlighting the potential of furan derivatives in sustainable chemistry and material science. Notably, furan derivatives are pivotal in producing monomers, polymers, fuels, and various functional materials, indicating the broad applicability of these compounds in creating sustainable solutions (Chernyshev, Kravchenko, & Ananikov, 2017).

Biomedical Applications of Levulinic Acid

Levulinic acid (LEV), a key biomass-derived chemical, showcases the versatility of furan derivatives in the biomedical field. Its potential in drug synthesis emphasizes the role of such compounds in developing new pharmaceuticals. LEV and its derivatives facilitate cleaner, cost-effective drug synthesis processes, underscoring the significance of furan derivatives in medicinal chemistry and drug development processes (Zhang, Wang, Liu, Wang, Xu, & Ma, 2021).

Advanced Material Science Through Furan Compounds

The incorporation of furan derivatives into materials science is evident in the development of bioactive furanyl- or thienyl-substituted nucleobases, nucleosides, and their analogues. These compounds, with their heteroaromatic rings, have shown significant promise in antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. The diversity and bioisosteric properties of furan and thiophene derivatives in medicinal chemistry highlight the potential of furan derivatives in creating advanced materials with specific biological activities (Ostrowski, 2022).

properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(furan-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO5/c24-21(25)12-19(20-10-5-11-27-20)23-22(26)28-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,23,26)(H,24,25)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBKREXSNCMGTJ-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375922
Record name (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid

CAS RN

1217662-55-9
Record name (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.